1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-
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Overview
Description
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrroloindole core, which is a structural motif found in various natural products and synthetic drugs.
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another approach includes the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a lead compound for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown potential as selective inhibitors of protein kinase Cβ, which plays a role in various cellular processes . Additionally, it may act as an agonist or antagonist for certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be compared with other similar compounds, such as:
1H,5H-Pyrrolo[2,3-f]indole: This compound has a similar core structure but differs in its substitution pattern and biological activities.
1H,7H-Pyrrolo[3,2-f]indole: Another related compound with distinct electrophilic substitution reactions and applications.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.
The uniqueness of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
57295-29-1 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-9-10(8-16)11-4-3-5-15(11)12(9)7-14(13)18-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
VBHJPEJLQVGYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3N2CCC3)C=O)OC |
Origin of Product |
United States |
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